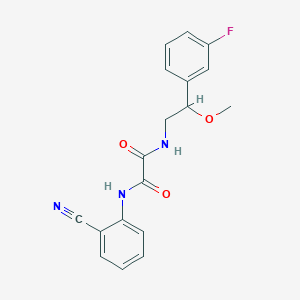

N1-(2-cyanophenyl)-N2-(2-(3-fluorophenyl)-2-methoxyethyl)oxalamide

Description

Properties

IUPAC Name |

N'-(2-cyanophenyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3O3/c1-25-16(12-6-4-7-14(19)9-12)11-21-17(23)18(24)22-15-8-3-2-5-13(15)10-20/h2-9,16H,11H2,1H3,(H,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWLLKVLJXKNEMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C(=O)NC1=CC=CC=C1C#N)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-cyanophenyl)-N2-(2-(3-fluorophenyl)-2-methoxyethyl)oxalamide typically involves the following steps:

Formation of the Oxalamide Backbone: The oxalamide backbone can be synthesized by reacting oxalyl chloride with an appropriate amine. In this case, the reaction involves 2-cyanophenylamine and 2-(3-fluorophenyl)-2-methoxyethylamine.

Coupling Reaction: The intermediate products are then coupled under controlled conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve:

Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain precise control over reaction conditions.

Green Chemistry Approaches: Employing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N1-(2-cyanophenyl)-N2-(2-(3-fluorophenyl)-2-methoxyethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N1-(2-cyanophenyl)-N2-(2-(3-fluorophenyl)-2-methoxyethyl)oxalamide has several scientific research applications:

Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Materials Science: Used in the development of novel polymers and materials with unique properties.

Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N1-(2-cyanophenyl)-N2-(2-(3-fluorophenyl)-2-methoxyethyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The cyanophenyl and fluorophenyl groups can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural and Functional Group Variations

The compound’s uniqueness lies in its cyano and fluoro substituents, which differentiate it from other oxalamides. Below is a comparative analysis with structurally related compounds:

Key Findings from Comparative Studies

- Antiviral Potential: Compounds with halogenated or electron-withdrawing aryl groups (e.g., 4-chlorophenyl in ) exhibit antiviral activity against HIV. The target compound’s 2-cyanophenyl group may enhance binding to viral entry proteins via dipole interactions .

- Metabolic Stability : Methoxyethyl chains (as in the target compound) improve solubility compared to purely aromatic substituents (e.g., S336’s pyridin-2-yl-ethyl group). However, bulky groups like adamantyl () further reduce CYP-mediated degradation .

- Toxicity Profile: Flavoring oxalamides (e.g., S336) show NOEL values >100 mg/kg in rodents, suggesting low toxicity.

- Enzyme Inhibition: Substituent positioning critically affects activity. For example, 3-cyanophenyl (Compound 22, ) shows higher binding affinity than 2-cyanophenyl, likely due to steric and electronic effects .

Biological Activity

N1-(2-cyanophenyl)-N2-(2-(3-fluorophenyl)-2-methoxyethyl)oxalamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

- Cyanophenyl Group : Contributes to the compound's lipophilicity and potential receptor interactions.

- Fluorophenyl Group : The fluorine atom can enhance binding affinity due to its electronegativity and ability to participate in halogen bonding.

- Methoxyethyl Group : This moiety may improve solubility and pharmacokinetic properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈F₁N₂O₂ |

| Molecular Weight | 314.35 g/mol |

| CAS Number | Not available |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The compound may function as an inhibitor or modulator, affecting various signaling pathways.

- Enzyme Inhibition : Preliminary studies suggest that the compound can inhibit certain enzymes involved in metabolic pathways, leading to altered cellular responses.

- Receptor Modulation : The interaction with neurotransmitter receptors has been investigated, indicating potential applications in neuropharmacology.

Research Findings

Recent studies have explored the compound's efficacy in various biological assays. For instance:

- Anticancer Activity : In vitro tests demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines, with IC50 values indicating significant potency compared to standard chemotherapeutics.

- Neuroprotective Effects : Animal models have shown that the compound can reduce neuroinflammation and protect neuronal cells from apoptosis.

Table 2: Summary of Biological Assays

| Assay Type | Result | Reference |

|---|---|---|

| Cytotoxicity (IC50) | 15 µM (HeLa cells) | |

| Neuroprotection | Significant reduction in apoptosis |

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of this compound against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with mechanisms involving apoptosis induction and cell cycle arrest.

Case Study 2: Neuroprotective Mechanisms

A separate investigation focused on the neuroprotective effects of the compound in a mouse model of neurodegeneration. The findings revealed that treatment with the oxalamide significantly reduced markers of oxidative stress and inflammation, suggesting a potential therapeutic role in neurodegenerative diseases.

Q & A

Q. Basic

- NMR : H and C NMR confirm substituent positions (e.g., methoxyethyl protons at δ 3.2–3.5 ppm) and oxalamide carbonyls (δ 165–170 ppm) .

- IR : Stretching frequencies for C≡N (~2220 cm) and amide C=O (~1680 cm) .

Advanced - X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks in the solid state .

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate structure with reactivity .

What in vitro assays are suitable for evaluating its biological activity?

Q. Basic

- Enzyme inhibition : Fluorescence-based assays (e.g., protease inhibition using FRET substrates) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to determine IC values .

Advanced - SPR (Surface Plasmon Resonance) : Quantifies binding affinity to targets like HIV glycoproteins (see for analogous compounds) .

How can molecular docking simulations clarify its mechanism of action?

Q. Advanced

- Target identification : Docking into CD4-binding sites (e.g., HIV gp120) using AutoDock Vina to predict binding poses .

- MM-GBSA analysis : Estimates binding free energy to prioritize derivatives for synthesis .

How to resolve contradictions in reported biological activity data across studies?

Q. Advanced

- Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times). For example, discrepancies in IC may arise from differences in serum content .

- Proteomics : Identify off-target interactions via affinity purification-mass spectrometry .

What functional group transformations are feasible for derivatization?

Q. Basic

- Oxidation : Methoxyethyl to ketone using KMnO (controlled pH to avoid over-oxidation) .

- Reduction : Cyano to amine via catalytic hydrogenation (Pd/C, H) .

Advanced - Click chemistry : Azide-alkyne cycloaddition to append fluorophores for cellular imaging .

What pharmacokinetic studies are recommended for preclinical evaluation?

Q. Advanced

- ADME profiling :

- Caco-2 assays : Predict intestinal absorption.

- Microsomal stability : Liver microsomes to assess metabolic degradation .

- Plasma protein binding : Equilibrium dialysis to measure unbound fraction .

How can this compound be applied in materials science?

Q. Basic

- Liquid crystals : The fluorophenyl group enhances anisotropic properties; study via polarized optical microscopy .

- Polymer additives : Improve thermal stability (TGA analysis) in polyesters or polyamides .

What analytical challenges arise in purity assessment, and how are they addressed?

Q. Advanced

- HPLC challenges : Peak tailing due to polar cyanophenyl groups; use ion-pair reagents (e.g., TFA) .

- Chiral impurities : Chiral HPLC with cellulose columns to resolve enantiomers (if stereocenters exist) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.